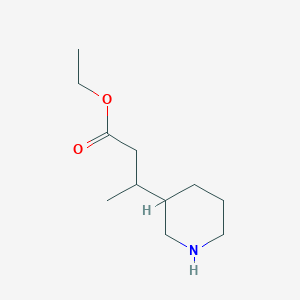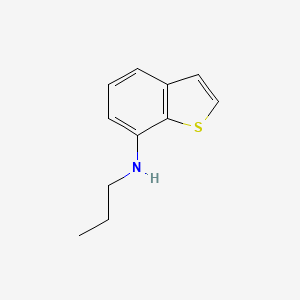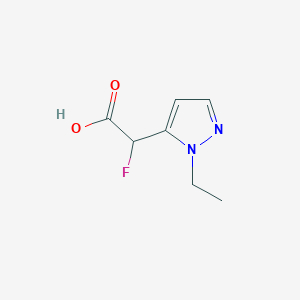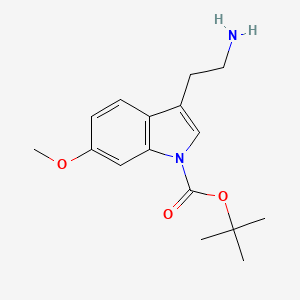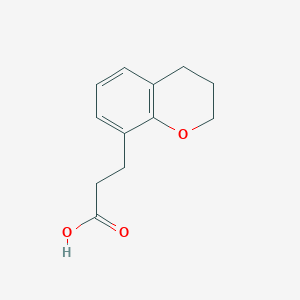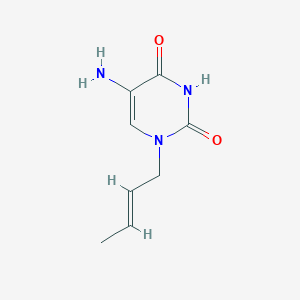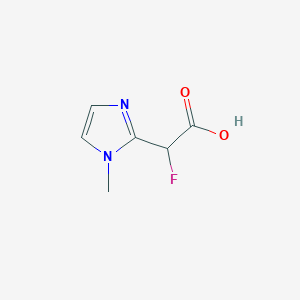
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a synthetic organic compound that features a fluorine atom and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. The reaction conditions are mild and can include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学研究应用
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole rings.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The fluorine atom can also participate in interactions that stabilize the compound’s binding to its target .
相似化合物的比较
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound features a nitro group instead of a fluorine atom and has different chemical properties and applications.
2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: This compound contains additional functional groups, making it more complex and suitable for different applications.
Uniqueness
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is unique due to the presence of both a fluorine atom and an imidazole ring. This combination imparts specific chemical properties, such as increased stability and the ability to participate in unique interactions with biological targets, making it valuable for various scientific research applications.
属性
分子式 |
C6H7FN2O2 |
|---|---|
分子量 |
158.13 g/mol |
IUPAC 名称 |
2-fluoro-2-(1-methylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O2/c1-9-3-2-8-5(9)4(7)6(10)11/h2-4H,1H3,(H,10,11) |
InChI 键 |
AXDHSQSVSXCYLJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)

![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
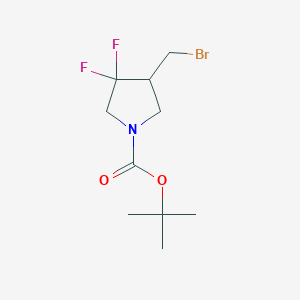
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)

